molecular formula C13H21N B13252125 (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine

(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine

Cat. No.: B13252125
M. Wt: 191.31 g/mol
InChI Key: RIERGJCKGMBCCB-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine is an organic compound with the molecular formula C₁₃H₂₁N. It is a type of amine, which is a class of compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of a butan-2-yl group and a 1-(2-methylphenyl)ethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine typically involves the alkylation of an amine with an appropriate alkyl halide. One common method is the reductive amination of a ketone or aldehyde with a primary or secondary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically forming corresponding imines or oximes.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Imines or oximes.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • (Butan-2-yl)[1-(2-methylphenyl)ethyl]amine
  • (4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride

Comparison: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[1-(2-methylphenyl)ethyl]butan-2-amine

InChI

InChI=1S/C13H21N/c1-5-11(3)14-12(4)13-9-7-6-8-10(13)2/h6-9,11-12,14H,5H2,1-4H3

InChI Key

RIERGJCKGMBCCB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)C1=CC=CC=C1C

Origin of Product

United States

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